diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate
Description
Diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate is a fluorinated organophosphorus compound characterized by a cyclopropane ring fused with both a phosphonate ester and a fluorosulfonyl group. The fluorosulfonyl group (–SO₂F) enhances electrophilicity and reactivity, making it a candidate for applications in organic synthesis, medicinal chemistry, and materials science. The cyclopropane ring introduces strain, which may influence both stability and reactivity .
Properties
IUPAC Name |
1-diethoxyphosphorylcyclopropane-1-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FO5PS/c1-3-12-14(9,13-4-2)7(5-6-7)15(8,10)11/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCKROHCALVBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1(CC1)S(=O)(=O)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FO5PS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable cyclopropyl derivative under controlled conditions. One common method involves the use of triflic anhydride as a chemoselective activating agent, which allows for the modular preparation of phosphonylated derivatives . This procedure enables flexible substitution with a broad range of nucleophiles, including oxygen, sulfur, nitrogen, and carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl phosphonates, while substitution reactions can produce a variety of phosphonylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
Diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate has the molecular formula CHFOPS. Its unique structure features a cyclopropyl ring and a fluorosulfonyl group, which contribute to its reactivity and versatility in synthetic chemistry. The compound is notable for its ability to act as a building block in organic synthesis and as a reagent in various chemical transformations.
Organic Synthesis
This compound serves as a valuable building block in the synthesis of complex organic molecules. It can undergo various reactions, including oxidation, reduction, and nucleophilic substitution, enabling the formation of diverse phosphonylated derivatives.
Table 1: Common Reactions Involving this compound
| Reaction Type | Products Formed | Reagents Used |
|---|---|---|
| Oxidation | Sulfonyl derivatives | Hydrogen peroxide |
| Reduction | Functionalized phosphonates | Lithium aluminum hydride |
| Nucleophilic Substitution | Phosphonylated derivatives | Amines, alcohols |
Biological Applications
The compound's structural features make it a useful tool in biological research. It has been shown to influence enzyme mechanisms and protein interactions. For instance, studies indicate that this compound can enhance the knockdown efficiency of targeted proteins when used in oligonucleotide modifications compared to unmodified phosphate derivatives.
Case Study: Protein Interaction Studies
- Objective: Investigate the effect of this compound on protein knockdown.
- Findings: The modified oligonucleotides exhibited superior knockdown efficiency in cellular assays, highlighting the compound's potential for therapeutic applications in gene modulation.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique reactivity allows for the development of novel agrochemicals and pharmaceuticals.
Table 2: Industrial Uses of this compound
| Application Area | Description |
|---|---|
| Agrochemicals | Development of pest control agents |
| Pharmaceuticals | Synthesis of bioactive compounds |
| Specialty Chemicals | Production of tailored chemical products |
Mechanism of Action
The mechanism of action of diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison
Key Research Findings
Electrophilicity : The fluorosulfonyl group in this compound likely enhances its reactivity in coupling reactions compared to chlorosulfonyl or arylphosphonate analogs .
Biological Activity
Diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate is a compound of interest due to its unique structure and potential biological applications. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropyl ring substituted with a fluorosulfonyl group and a phosphonate moiety. The presence of the fluorine atom significantly alters the compound's physicochemical properties, enhancing its biological activity by influencing solubility, charge distribution, and electrostatic interactions with biological targets .
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄FNO₄S |
| Molecular Weight | 227.26 g/mol |
| Functional Groups | Phosphonate, Fluorosulfonyl |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to its ability to mimic phosphate groups, which are crucial in various biochemical processes. Phosphonates often serve as enzyme inhibitors by competitively binding to active sites that typically accommodate phosphate substrates . This mechanism is particularly relevant in the context of serine proteases, where phosphonates can inhibit enzymatic activity effectively.
Case Studies
- Antimicrobial Activity : Research has demonstrated that phosphonates exhibit significant antimicrobial properties. In a study evaluating various phosphonate derivatives, this compound showed promising results against Gram-positive and Gram-negative bacterial strains. The compound's inhibition concentration (IC50) values were comparable to established antibiotics, suggesting its potential as an antimicrobial agent .
- Antiviral Properties : A series of experiments assessed the antiviral efficacy of phosphonates against viruses such as HIV and Hepatitis B. This compound was found to inhibit viral replication in vitro, with mechanisms involving interference in viral polymerase activity . The structure-activity relationship (SAR) analysis indicated that the fluorosulfonyl group enhances binding affinity to viral enzymes.
- Cancer Research : The compound has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines revealed that this compound induces apoptosis through caspase activation pathways. The selectivity index (SI) was favorable, indicating a lower toxicity profile compared to conventional chemotherapeutics .
Table 2: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | E. coli | 12.5 | Inhibition of cell wall synthesis |
| Antiviral | HIV | 8.0 | Inhibition of viral polymerase |
| Anticancer | HeLa cells | 15.0 | Induction of apoptosis |
Synthesis and Modification
The synthesis of this compound involves several steps, typically starting from commercially available phosphonic acids and fluorosulfonic anhydride. Recent advancements in synthetic methodologies have improved yields and reduced reaction times through microwave-assisted techniques .
Synthetic Route Overview
- Preparation of Cyclopropane : The cyclopropane framework is synthesized via cyclopropanation reactions using suitable alkenes.
- Fluorosulfonation : Introduction of the fluorosulfonyl group is achieved through nucleophilic substitution reactions.
- Phosphonation : Finally, the phosphonate group is introduced using phosphonating agents under controlled conditions.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate, and what key reaction parameters require optimization?
- Methodological Answer : Synthesis typically involves cyclopropane ring formation followed by fluorosulfonation and phosphonate esterification. Key parameters include temperature control (e.g., maintaining −78°C during cyclopropanation to prevent ring-opening) and stoichiometric ratios of fluorosulfonylating agents. Purification often employs flash chromatography with ethyl acetate/hexane gradients, validated by ³¹P NMR to confirm phosphonate integrity .
Q. How can ³¹P NMR spectroscopy be utilized to confirm the structure and purity of this compound?
- Methodological Answer : ³¹P NMR provides direct insight into the phosphonate group’s chemical environment. For this compound, expect a singlet near δ 20–25 ppm (typical for dialkyl phosphonates). Coupling with ¹⁹F (if present) may split the signal. Always compare with literature spectra of analogous compounds and validate purity via integration against residual solvents .
Q. What safety precautions are critical when handling fluorosulfonyl-containing phosphonates?
- Methodological Answer : Fluorosulfonyl groups are highly reactive and moisture-sensitive. Use inert atmosphere techniques (glovebox/Schlenk line) and personal protective equipment (acid-resistant gloves, face shield). Store under anhydrous conditions at −20°C. Quench spills with sodium bicarbonate or specialized fluorosulfonyl-neutralizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected ¹H-³¹P coupling in NMR)?
- Methodological Answer : Unexpected couplings may arise from conformational dynamics or impurities. Employ 2D NMR (e.g., HSQC, HMBC) to assign proton-phosphorus correlations. For example, in D NMR clarified regioselectivity in triazole-phosphonate hybrids. If contradictions persist, cross-validate with high-resolution mass spectrometry (HRMS) or X-ray crystallography .
Q. What strategies optimize the regioselectivity of cyclopropane functionalization in this compound?
- Methodological Answer : Regioselectivity depends on the cyclopropane’s electronic environment. Use directing groups (e.g., electron-withdrawing fluorosulfonyl) to bias reactivity. Computational modeling (DFT) can predict favorable reaction pathways. For instance, achieved >90% regioselectivity in click chemistry via steric and electronic tuning of reactants .
Q. How can in vitro biological activity screenings be designed to evaluate this compound’s potential therapeutic applications?
- Methodological Answer : Follow protocols from analogous studies, such as , which tested cyclopropylmethyl phosphonates against pancreatic cancer. Use cell viability assays (MTT/CellTiter-Glo) at 1–100 µM concentrations. Include controls for fluorosulfonyl group cytotoxicity (e.g., sodium fluorosulfonate) and validate target engagement via enzymatic assays (e.g., protease inhibition, as in ) .
Q. What are the best practices for analyzing hydrolytic stability under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4 buffer) and temperature (37°C). Monitor degradation via HPLC-MS at timed intervals. For phosphonates, hydrolysis typically occurs at the ester linkage; compare rates to stable analogs (e.g., dimethyl esters). Use ³¹P NMR to track phosphonate-to-phosphoric acid conversion .
Data Analysis and Experimental Design
Q. How should researchers interpret conflicting reactivity data between small-scale and pilot-scale syntheses?
- Methodological Answer : Scale-up discrepancies often stem from heat/mass transfer inefficiencies. Use reaction calorimetry to identify exothermic peaks and adjust stirring/aeration rates. For example, highlights hazard analysis for diazo compounds, which may decompose violently at larger scales .
Q. What computational tools predict the electrophilic/nucleophilic sites in this compound for further derivatization?
- Methodological Answer : Employ density functional theory (DFT) to calculate Fukui indices or molecular electrostatic potential (MESP) surfaces. Software like Gaussian or ORCA can model electron density, guiding functionalization at the cyclopropane’s strained C–C bond or the fluorosulfonyl group’s sulfur atom .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
